Jnj 28871063 hydrochloride
Overview
Description
JNJ 28871063 hydrochloride is an orally active, highly selective, and ATP-competitive pan-ErbB kinase inhibitor. It has shown significant efficacy in inhibiting the phosphorylation of functionally important tyrosine residues in both epidermal growth factor receptor and ErbB2. This compound is particularly notable for its ability to cross the blood-brain barrier and exhibit antitumor activity in human tumor xenograft models that overexpress epidermal growth factor receptor and ErbB2 .
Mechanism of Action
Target of Action
JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family . The primary targets of this compound are ErbB4, EGFR (ErbB1), and ErbB2 . These receptors play a crucial role in cell growth and differentiation .
Mode of Action
This compound operates as an ATP-competitive inhibitor . It interacts with its targets by inhibiting the phosphorylation of functionally important tyrosine residues in both EGFR and ErbB2 . This interaction blocks downstream signal transduction pathways responsible for cell proliferation and survival .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the phosphorylation of EGFR and ErbB2, it disrupts the MAPK (Mitogen Activated Protein Kinase) and PLC (Phospholipase C) pathways . These pathways are critical for cell proliferation and survival. Therefore, their disruption can lead to growth inhibition of cells overexpressing ErbB2 .
Pharmacokinetics
This compound is orally bioavailable . It has been shown to cross the blood-brain barrier and penetrate into tumors . In these environments, it can accumulate to higher levels than those found in the plasma . This property enhances its bioavailability and efficacy in treating tumors.
Result of Action
The compound’s action results in potent growth inhibition of human cancer cell lines overexpressing ErbB2 . In vitro studies have shown that it can inhibit the growth of these cells with IC50 values ranging from 60 to 168 nM . In vivo, it has demonstrated efficacy against intracranial tumors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ability to cross the blood-brain barrier allows it to be effective in the brain, a primary site of metastasis for EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .
Preparation Methods
JNJ 28871063 hydrochloride belongs to the aminopyrimidine oxime structural class . The synthesis of this compound involves several steps, including the formation of the aminopyrimidine core and subsequent functionalization to introduce the oxime and other substituents. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
JNJ 28871063 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with kinase enzymes. The compound is known for its inhibitory activity against the ErbB receptor family, including epidermal growth factor receptor, ErbB2, and ErbB4. Common reagents and conditions used in these reactions include ATP and kinase enzymes under physiological conditions. The major products formed from these reactions are phosphorylated proteins, which are subsequently inhibited by this compound .
Scientific Research Applications
JNJ 28871063 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of ErbB receptors in cell proliferation and survival.
Medicine: Explored for its potential therapeutic applications in treating cancers that overexpress ErbB receptors, such as certain types of breast and lung cancers.
Industry: Utilized in drug development and screening processes to identify new kinase inhibitors with improved efficacy and selectivity .
Comparison with Similar Compounds
JNJ 28871063 hydrochloride is unique due to its high selectivity, oral bioavailability, and ability to cross the blood-brain barrier. Similar compounds include:
Lapatinib: Another dual epidermal growth factor receptor and ErbB2 inhibitor, but with limited brain penetration.
Erlotinib: An epidermal growth factor receptor inhibitor with good oral bioavailability but less effective against ErbB2.
Afatinib: A broader ErbB family inhibitor with irreversible binding, but with different pharmacokinetic properties .
These comparisons highlight the distinct advantages of this compound, particularly its efficacy against brain tumors and its balanced inhibition of multiple ErbB receptors.
Properties
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-GZPZNDDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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